Hydroxy-PEG3-methyl ester

Beschreibung

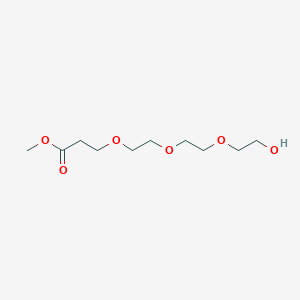

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORYNDZAHAHQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Precision Linkers in Advanced Therapeutics

An In-depth Technical Guide to Hydroxy-PEG3-methyl Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

In the landscape of modern drug development, the efficacy of a therapeutic agent is often intrinsically linked to its pharmacokinetic and pharmacodynamic properties. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has become a foundational strategy to enhance these properties.[1][2][3] By increasing a molecule's size and hydrophilicity, PEGylation can extend its plasma half-life, improve stability, and reduce immunogenicity.[1][2][3][4][5]

Within this field, heterobifunctional linkers serve as the critical bridges that connect therapeutic payloads, targeting moieties, or solubility enhancers with precision and control. This compound is one such versatile linker, offering two distinct functional groups—a terminal hydroxyl and a methyl ester—separated by a discrete, hydrophilic three-unit PEG spacer.[6][7][8] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical properties, strategic applications, and the field-proven methodologies required for its successful implementation.

Part 1: Core Chemical Profile

This compound is a stable, well-defined chemical entity whose value lies in the differential reactivity of its terminal groups. The hydroxyl group provides a nucleophilic handle for a wide array of chemical modifications, while the methyl ester offers a more stable terminus that can be converted to a reactive carboxylic acid under specific conditions.[6][7][8]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

| Property | Value | Source(s) |

| Chemical Name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester | [7] |

| Synonyms | HO-PEG3-COOMe, Hydroxy-PEG3-C2-methyl ester | [7] |

| CAS Number | 2086688-97-1 | [7][8] |

| Molecular Formula | C₁₀H₂₀O₆ | [7][8] |

| Molecular Weight | 236.26 g/mol | [6][7] |

| Appearance | Solid | [9] |

| Purity | ≥95% | [6][10] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [7][11] |

| Storage Conditions | Store at -20°C, protected from moisture | [9][11] |

Part 2: Strategic Applications in Research & Development

The utility of this compound stems from its role as a heterobifunctional building block. Its defined length and hydrophilic nature make it an ideal spacer in complex molecular architectures.

Application as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The nature of this linker is critical for ensuring the proper orientation and distance between the two proteins to facilitate ubiquitination.

This compound is an excellent starting point for synthesizing PROTAC linkers.[7][12] Its defined length, flexibility, and hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule.

Caption: Conceptual workflow for using this compound in PROTAC synthesis.

Use in Bioconjugation and Drug Modification

This linker can be used to attach small molecule drugs or probes to biomolecules such as antibodies or peptides.[6] For instance, the hydroxyl end can be modified to attach to a targeting antibody, while the ester end can be hydrolyzed and then coupled to a cytotoxic drug payload, forming an Antibody-Drug Conjugate (ADC). The hydrophilic PEG spacer helps to mitigate aggregation and improve the overall solubility of the conjugate.[8]

Part 3: Field-Proven Experimental Methodologies

The true power of this compound is unlocked through the sequential or orthogonal chemical manipulation of its two functional groups. The following protocols provide robust, step-by-step methodologies for these transformations.

Protocol 1: Two-Step Amine Conjugation via Carboxyl Activation

This is the most common pathway for utilizing the methyl ester terminus. It involves a two-step process: first, the hydrolysis of the chemically stable methyl ester to a carboxylic acid, and second, the activation of that acid to make it highly reactive towards primary amines.

Step A: Hydrolysis of the Methyl Ester

-

Principle: Saponification using a strong base converts the methyl ester into a carboxylate salt, which is then protonated to the carboxylic acid during workup.

-

Methodology:

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 to 2.0 equivalents) in water.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, carefully acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Hydroxy-PEG3-acid.

-

Step B: EDC/NHS Activation and Amine Coupling

-

Principle: The carboxylic acid is first activated with EDC (a water-soluble carbodiimide) and NHS (N-hydroxysuccinimide) to form a semi-stable NHS ester. This intermediate is significantly more reactive towards primary amines than the original carboxylic acid and is less prone to side reactions in aqueous buffers.[13][14] The reaction is performed in two pH stages for optimal efficiency: a lower pH for activation and a higher pH for conjugation.[13]

-

Methodology:

-

Activation:

-

Dissolve the dried Hydroxy-PEG3-acid (1 equivalent) in an appropriate buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.5-6.0. If solubility is an issue, a co-solvent like DMF or DMSO can be used.

-

Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[14]

-

-

Conjugation:

-

Immediately add the activated PEG-NHS ester solution to a solution of the amine-containing molecule (e.g., a protein) in a buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate buffer or bicarbonate buffer).[15][16] A 10- to 20-fold molar excess of the activated PEG linker over the biomolecule is a common starting point.[13]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching & Purification:

-

Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[14]

-

Purify the resulting conjugate using an appropriate method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), to remove excess PEG reagent and byproducts.

-

-

Caption: Workflow for the two-step conjugation of the methyl ester terminus to a primary amine.

Part 4: Data Interpretation and Quality Control

Verifying the success of each chemical transformation is paramount.

-

Reaction Monitoring: TLC is effective for small molecule modifications, where a change in polarity will be evident.

-

Mass Spectrometry: LC-MS is the gold standard for confirming reaction success. A successful hydrolysis will result in a mass decrease of 14 Da (-CH₂). Subsequent conjugation will show a mass increase corresponding to the mass of the coupled molecule minus water (18 Da).

-

NMR Spectroscopy: For linker synthesis and characterization, ¹H and ¹³C NMR provide definitive structural confirmation of the modifications at each terminus.

-

Degree of Labeling: For bioconjugates, the extent of PEGylation can be determined using techniques like UV-Vis spectroscopy (if the PEG reagent contains a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or chromatography (HIC or RP-HPLC).

Conclusion

This compound is more than a simple chemical; it is a strategic tool that offers immense flexibility in the design of complex therapeutic and diagnostic agents. Its well-defined structure, comprising a hydrophilic PEG spacer and two orthogonally addressable functional groups, provides researchers with precise control over their molecular constructs. By understanding its core properties and mastering the robust methodologies for its use, scientists in drug development and chemical biology can effectively leverage this linker to advance the next generation of targeted therapies and sophisticated bioconjugates.

References

- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024). PubMed Central.

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Vertex AI Search.

- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.

- The Applications of PEGyl

- PEGyl

- Hydroxy-PEG-methyl ester. AxisPharm.

- 86520-57-2 | Methyl 2-(2-(2-hydroxyethoxy)ethoxy)

- Hydroxy PEG. Glycomindsynth.

- Methyl 2-(2-(2-methoxyethoxy)ethoxy)

- This compound | 2086688-97-1. ChemicalBook.

- This compound|MSDS. DC Chemicals.

- This compound (C007B-358544). Cenmed Enterprises.

- Hydroxyl PEG, Hydroxy linker, PEG linker. BroadPharm.

- CAS No : 58349-37-4 | Product Name : Methyl 2-(2-hydroxyethoxy)acetate.

- Hydroxy-PEG3-C2-methyl ester. RuixiBio.

- Hydroxy-PEG3-methylamine, 90430-59-4. BroadPharm.

- Hydroxy-PEG3-methylamine | CAS# 90430-59-4 | MeNH PEG Linker. MedKoo Biosciences.

- Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. AxisPharm.

- 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE). (2022).

- Hydroxyl/Methylacrylate PEG reagent, Hydroxy-PEG3-2-methylacrylate, Purity 98%.

- 2-(2-Hydroxyethoxy)ethyl acetate | C6H12O4 | CID 74976. (2025). PubChem.

- Hydroxy-PEG3-ethyl ester | PROTAC Linker. MedChemExpress.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.

- Methyl N,O‐hydroxylamine linker synthesis.

- 50652-78-3 | CAS D

- Protocol for PEG NHS Ester. (2022). BroadPharm.

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- 37052-78-1 | CAS D

- Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjug

Sources

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 3. PEGylation - Wikipedia [en.wikipedia.org]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 7. This compound | 2086688-97-1 [amp.chemicalbook.com]

- 8. cenmed.com [cenmed.com]

- 9. This compound|MSDS [dcchemicals.com]

- 10. glycomindsynth.com [glycomindsynth.com]

- 11. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Hydroxy-PEG3-methyl ester: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse chemical scaffolds utilized for this purpose, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an in-depth technical overview of a specific, discrete PEG linker, Hydroxy-PEG3-methyl ester, a versatile building block in the construction of complex therapeutic agents. We will delve into its core properties, synthesis, and functionalization strategies, providing field-proven insights for its effective implementation in research and drug development.

Core Properties of this compound

This compound is a heterobifunctional linker characterized by a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a three-unit ethylene glycol chain. This structure imparts a unique combination of properties that are highly advantageous in the design of bioconjugates.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 2086688-97-1 | [1] |

| Molecular Formula | C₁₀H₂₀O₆ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow liquid | |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, Dichloromethane) | [1] |

The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the linker and, by extension, the final bioconjugate. This is a critical attribute, as many potent cytotoxic payloads or protein-targeting small molecules are hydrophobic, leading to challenges with aggregation and formulation. The PEG spacer can create a protective hydration shell around the payload, improving its biopharmaceutical properties.[2]

Strategic Role in Advanced Therapeutics

The true utility of this compound lies in its bifunctional nature, which allows for sequential or orthogonal conjugation strategies in the synthesis of complex molecules like PROTACs and ADCs.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are composed of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker. The linker is not merely a spacer but plays a crucial role in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This compound is an exemplary linker for PROTAC synthesis.[3] Its defined length provides precise spatial control between the two ligands, which is critical for effective ternary complex formation. The hydrophilicity of the PEG chain can improve the solubility and cell permeability of the overall PROTAC molecule.

The general workflow for incorporating this compound into a PROTAC is depicted below:

Caption: General workflow for PROTAC synthesis using a functionalized PEG linker.

Application in Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The stability of this linker in systemic circulation and its subsequent cleavage at the tumor site are critical for the ADC's efficacy and safety. While this compound is a non-cleavable linker in its native form, its functional handles allow for its incorporation into more complex, cleavable linker designs. Furthermore, the PEG component can help to reduce the immunogenicity of the ADC and improve its pharmacokinetic profile.[2]

Synthesis and Functionalization Protocols

A key aspect of this technical guide is to provide actionable protocols for the synthesis and use of this compound.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. A plausible synthetic route starting from triethylene glycol is outlined below. This multi-step process involves protection of one hydroxyl group, followed by oxidation and esterification of the other, and a final deprotection step.

Caption: Plausible synthetic pathway for this compound.

Functionalization of the Hydroxyl Group

The terminal hydroxyl group is a versatile handle for further derivatization. It can be converted into a variety of other functional groups to suit different conjugation chemistries. For example, it can be oxidized to an aldehyde for reaction with hydrazides or aminooxy compounds, or converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution.

Functionalization and Use of the Methyl Ester Group

The methyl ester provides a stable, yet reactive, handle for conjugation to amine-containing molecules. The primary strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation and conjugation.

Protocol: Hydrolysis of Methyl Ester to Carboxylic Acid

-

Dissolution: Dissolve this compound in a mixture of methanol and water.

-

Saponification: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Neutralization: Carefully acidify the reaction mixture to a neutral pH using a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the resulting carboxylic acid into an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield Hydroxy-PEG3-carboxylic acid.

Protocol: EDC/NHS Coupling of the Carboxylic Acid to a Primary Amine

This protocol is suitable for conjugating the hydrolyzed linker to a protein or other amine-containing biomolecule.

-

Activation: Dissolve the Hydroxy-PEG3-carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents). Stir the reaction at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

-

Conjugation: In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). Add the freshly prepared NHS ester solution to the amine-containing solution.

-

Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.

The relationship between the functional groups and their reactive partners is illustrated below:

Caption: Reactivity of the functional groups on this compound.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the modern bioconjugate chemist. Its well-defined structure, hydrophilicity, and dual functional handles provide a robust platform for the synthesis of advanced therapeutics such as ADCs and PROTACs. By understanding its core properties and mastering the experimental protocols for its functionalization, researchers and drug development professionals can leverage this linker to create novel, effective, and safer targeted therapies. The strategic application of such well-designed linkers is not merely an exercise in chemical synthesis but a critical step in engineering the next generation of precision medicines.

References

- An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Aminooxy-PEG3-methyl ester.

- BenchChem. (2025).

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- MedChemExpress. Hydroxy-PEG3-C2-methyl ester | PROTAC Linker.

- MedChemExpress. Hydroxy-PEG3-ethyl ester | PROTAC Linker.

- ChemicalBook. This compound | 2086688-97-1.

- AxisPharm. Hydroxy-PEG-methyl ester.

- BroadPharm. Hydroxy-PEG3-methylamine, 90430-59-4.

- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312.

- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.

Sources

Introduction: The Role of Spacers in Modern Bioconjugation

An In-Depth Technical Guide to the Research Applications of Hydroxy-PEG3-methyl ester

In the intricate world of drug development and chemical biology, the ability to precisely link different molecular entities is paramount. Whether constructing antibody-drug conjugates (ADCs), designing proteolysis-targeting chimeras (PROTACs), or functionalizing nanoparticle surfaces, the linker molecule is not merely a passive spacer but a critical determinant of a conjugate's success. It governs solubility, influences pharmacokinetics, dictates spatial orientation, and can impact overall efficacy.

Among the vast arsenal of available linkers, those based on polyethylene glycol (PEG) have become indispensable tools for the research scientist.[1] This guide focuses on a specific, versatile heterobifunctional PEG linker: This compound . We will delve into its chemical properties, explore its primary applications with detailed methodologies, and provide expert insights into why and when this particular linker is an optimal choice for your research endeavors.

Core Attributes of this compound

This compound is a discrete-length PEG (dPEG®) linker, meaning it has a defined structure and molecular weight, unlike polydisperse PEG polymers. Its structure consists of three ethylene glycol units, flanked by a terminal hydroxyl (-OH) group and a methyl ester (-COOMe) group.

Caption: Chemical structure of this compound.

This heterobifunctional nature is its key strength. The hydroxyl group provides a nucleophilic handle for one conjugation reaction, while the methyl ester can be hydrolyzed to a carboxylic acid, providing a second, orthogonal reactive site.[2] The central PEG3 core imparts critical physicochemical properties.[3][4]

Data Presentation: Physicochemical Properties

The discrete nature of this linker provides predictable and consistent properties, which are essential for reproducible research and GMP manufacturing.

| Property | Value | Source |

| Chemical Name | 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid, methyl ester | [2] |

| CAS Number | 2086688-97-1 | [2] |

| Molecular Formula | C₁₀H₂₀O₆ | [2] |

| Molecular Weight | 236.26 g/mol | [2][5] |

| Boiling Point | 331.9 ± 27.0 °C (Predicted) | [2] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [2][6] |

Application I: Synthesis of PROTACs

One of the most prominent applications of this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs).[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]

Expertise & Experience: Why Use a PEG Linker for PROTACs?

The linker in a PROTAC is not just a tether; it critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient degradation.[10] The choice of a PEG-based linker like this compound is a deliberate one, driven by several factors:

-

Enhanced Solubility: Many POI and E3 ligase ligands are hydrophobic. The hydrophilic PEG chain significantly improves the aqueous solubility of the final PROTAC molecule, which is crucial for cell permeability and bioavailability.[3][4]

-

Optimized Ternary Complex Formation: The flexibility and length of the PEG linker allow the two ends of the PROTAC to adopt an optimal orientation for the POI and E3 ligase to bind simultaneously. Systematic variation of PEG linker length is a common strategy to maximize degradation efficiency.[4][10]

-

Reduced Non-specific Binding: The bio-inert nature of PEG helps to minimize off-target interactions and can improve the pharmacokinetic profile of the molecule.[1]

Experimental Workflow: PROTAC Synthesis Strategy

The synthesis of a PROTAC using this linker involves a multi-step process that leverages its two distinct functional handles. The general workflow involves sequentially coupling the POI ligand and the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis.

Methodological Considerations:

-

Ester Hydrolysis: The methyl ester is typically hydrolyzed to a carboxylic acid under basic conditions (e.g., lithium hydroxide in a THF/water mixture). This reaction must be monitored (e.g., by TLC or LC-MS) to ensure complete conversion without affecting other sensitive functional groups on the molecule.

-

First Amide Coupling: The resulting carboxylic acid is activated for coupling to an amine on either the POI ligand or the E3 ligase ligand. Common activating agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-Hydroxysuccinimide (NHS), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice depends on the substrate's sensitivity and desired yield.

-

Second Coupling: The remaining terminal hydroxyl group can be activated (e.g., by converting it to a mesylate or tosylate) for nucleophilic substitution by an amine or hydroxyl group on the second ligand. Alternatively, it can be used in other coupling reactions like Mitsunobu or etherification.

Trustworthiness: Each step of this synthesis must be followed by rigorous purification (e.g., column chromatography or preparative HPLC) and characterization (e.g., ¹H NMR, ¹³C NMR, and HRMS) to validate the structure of the intermediates and the final PROTAC.

Application II: Solid-Phase Peptide Synthesis (SPPS)

PEG linkers can be incorporated into peptides to improve their pharmacokinetic properties or to act as spacers in more complex constructs.[1][11] this compound can be used in SPPS to introduce a short, hydrophilic spacer at the C-terminus of a peptide.

Expertise & Experience: Why Incorporate a PEG Linker in SPPS?

The inclusion of a PEG linker can be particularly beneficial for synthesizing difficult, hydrophobic, or aggregation-prone peptide sequences. The hydrophilic PEG chain can disrupt secondary structure formation and improve the solvation of the growing peptide chain on the solid support, leading to higher coupling efficiencies and improved purity of the final crude product.[11]

Experimental Protocol: Resin Functionalization and Peptide Elongation

This protocol describes the attachment of the linker to a resin and subsequent peptide synthesis. It is adapted from established methods for similar hydroxyl-containing linkers.[11][12]

Part A: Attachment of Linker to 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Linker Attachment:

-

In a separate flask, dissolve this compound (1.5 mmol) in anhydrous DCM (5 mL).

-

Add Diisopropylethylamine (DIPEA, 3.0 mmol) to the linker solution.

-

Drain the DCM from the swollen resin and add the linker/DIPEA solution.

-

Agitate the mixture at room temperature for 4 hours.

-

-

Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol and agitate for 30 minutes.

-

Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

-

Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined gravimetrically.

Part B: Peptide Synthesis (Fmoc Strategy)

-

Trustworthiness: Before starting the full synthesis, it is crucial to confirm the successful loading of the linker onto the resin. This can be done by cleaving a small amount of resin and analyzing the linker by LC-MS.

-

Ester Hydrolysis & Activation: The methyl ester on the resin-bound linker must be converted to a reactive site for peptide coupling.

-

Treat the resin with a solution of LiOH in THF/H₂O (as in the PROTAC workflow) to hydrolyze the ester to a carboxylic acid.

-

Wash the resin thoroughly to remove all base.

-

The newly formed carboxylic acid can now serve as the C-terminal anchor for standard Fmoc-SPPS.

-

-

Fmoc-SPPS Cycles:

-

Deprotection: Remove the Fmoc group from the first amino acid to be coupled using 20% piperidine in DMF.[13]

-

Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA in DMF.[11]

-

Monitoring: Monitor coupling completion using a qualitative method like the Kaiser test.[13]

-

Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.

-

Repeat this cycle for each amino acid in the sequence.[14]

-

-

Cleavage & Deprotection: Once the peptide is fully synthesized, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Application III: Nanoparticle and Surface Modification

Modifying surfaces with PEG chains, a process known as PEGylation, is a powerful strategy to improve the biocompatibility of materials, reduce non-specific protein adsorption (biofouling), and enhance the stability of nanoparticles in biological media.[15][16][17]

Expertise & Experience: The "Stealth" Effect and Functional Handles

Attaching PEG linkers to a nanoparticle surface creates a hydrophilic, flexible layer that sterically hinders the approach of proteins, effectively creating a "stealth" nanoparticle that can evade the immune system and circulate longer in the body.[1][18] this compound is an ideal candidate for this purpose. The hydroxyl group can be used to anchor the linker to a suitably activated surface. The methyl ester, after hydrolysis, provides a carboxylic acid handle on the nanoparticle's outer surface, ready for conjugation to targeting ligands, drugs, or imaging agents.[19][20]

Experimental Workflow: Two-Step Nanoparticle Functionalization

This workflow outlines the functionalization of an amine-coated nanoparticle (e.g., silica or iron oxide nanoparticles).

Sources

- 1. purepeg.com [purepeg.com]

- 2. This compound | 2086688-97-1 [amp.chemicalbook.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 6. Hydroxyl/Methylacrylate PEG reagent, Hydroxy-PEG3-2-methylacrylate, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. anjiechem.com [anjiechem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 17. researchgate.net [researchgate.net]

- 18. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vectorlabs.com [vectorlabs.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Hydroxy-PEG3-methyl ester solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Hydroxy-PEG3-Methyl Ester in Organic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of this compound, a critical bifunctional linker used extensively in drug development, bioconjugation, and proteomics. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying physicochemical principles governing its solubility, offering practical protocols and field-proven insights for its effective use.

Introduction: The Role and Significance of this compound

This compound is a discrete-length polyethylene glycol (dPEG®) derivative featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a three-unit ethylene glycol spacer. This structure imparts a unique amphiphilic character, making it a versatile tool in pharmaceutical and biotechnological research.[1][2]

The solubility of this linker is a paramount consideration for its application. Proper solvent selection is crucial for:

-

Reaction Efficiency: Ensuring reactants are fully solvated for optimal reaction kinetics in bioconjugation and synthesis.

-

Purification Processes: Enabling effective separation from starting materials and byproducts using techniques like chromatography and extraction.

-

Formulation & Dosing: Preparing stable, concentrated stock solutions for use in biological assays and pre-clinical studies.[3]

-

Modifying Drug Properties: The hydrophilic PEG spacer is often used to increase the aqueous solubility and improve the pharmacokinetic profile of parent molecules.[1][4]

Physicochemical Properties Governing Solubility

The solubility of this compound (Molecular Formula: C₁₀H₂₀O₆, Molecular Weight: 236.26 g/mol ) is dictated by its molecular structure.[5]

-

Hydrophilic Domains: The three ether linkages of the PEG chain and the terminal hydroxyl group are polar and capable of forming hydrogen bonds with protic solvents. These groups are the primary drivers of its solubility in water and polar organic solvents.[6][7]

-

Hydrophobic Domains: The methyl ester group and the ethylene backbone contribute a degree of non-polar character to the molecule.[8]

This balance of hydrophilic and hydrophobic regions allows it to bridge different polarity scales, a key feature of its utility as a linker.

Solubility Profile: A Guide to Solvent Selection

While precise quantitative solubility data (mg/mL) for every solvent is not always published, a reliable solubility profile can be established based on data from structurally analogous short-chain PEG linkers and fundamental chemical principles.[7] The following table provides a practical guide for solvent selection.

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Use Case |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Excellent for creating high-concentration stock solutions. Its hygroscopic nature means anhydrous grades should be used for moisture-sensitive reactions.[7][9][10] |

| Dimethylformamide (DMF) | High | A common solvent for chemical synthesis and conjugation reactions involving peptides and other biomolecules.[7] | |

| Polar Protic | Methanol (MeOH) | High | The hydroxyl group interacts favorably with the PEG chain. Useful for reactions and purification (e.g., chromatography).[7] |

| Ethanol (EtOH) | High | Similar to methanol; often used in downstream processing and formulation.[7] | |

| Chlorinated | Dichloromethane (DCM) | Good | Effective for dissolving the molecule for organic synthesis, work-up, and purification via normal-phase chromatography.[7] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Good | Solubility can be variable; useful in specific synthetic applications.[7] |

| Nitriles | Acetonitrile (ACN) | Good | Widely used as a mobile phase component in reverse-phase HPLC for purification and analysis.[7] |

| Non-Polar | Hexanes, Toluene | Low to Insoluble | The molecule's high polarity and hydrogen-bonding capacity make it poorly soluble in non-polar hydrocarbon solvents. |

Disclaimer: This table provides an evidence-based guide. It is imperative for researchers to empirically verify the solubility for their specific application, concentration, and purity requirements.

Key Factors Influencing Dissolution

Achieving complete and rapid dissolution involves more than just selecting the right solvent. Several factors can influence the outcome:

-

Temperature: For many solvent-solute pairs, solubility increases with temperature. Gentle warming in a water bath (e.g., to 30-40°C) can significantly aid in dissolving the compound, especially when preparing concentrated solutions.[7]

-

Mechanical Agitation: Techniques like vortexing or placing the sample in a sonicator bath provide energy to break the crystal lattice of the solute and overcome kinetic barriers to dissolution.[7][11]

-

Solvent Purity: The presence of water can impact solubility, particularly in hygroscopic solvents like DMSO. Using fresh, anhydrous-grade solvents is a best practice for reproducible results.[7]

The following diagram illustrates the interplay of these critical factors.

Caption: Experimental workflow for determining thermodynamic solubility.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [12]* Ventilation: Handle the compound and organic solvents in a well-ventilated area or a chemical fume hood. [13]* Hazard Profile: According to safety data, this compound may be harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects. [5]Avoid release into the environment and dispose of waste according to institutional and local regulations.

-

Storage: Store the compound in a tightly sealed container, typically at 2-8°C and protected from light, to ensure its stability. [6]

Conclusion

This compound is a highly valuable research tool whose efficacy is intrinsically linked to its solubility. Its amphiphilic nature renders it highly soluble in polar organic solvents like DMSO, DMF, and alcohols, and moderately soluble in chlorinated solvents like DCM. For applications requiring precise concentrations or exploring novel solvent systems, the experimental protocol detailed in this guide provides a robust framework for accurate solubility determination. By understanding the interplay of molecular structure, solvent properties, and external conditions, researchers can confidently and effectively utilize this versatile linker to advance their scientific objectives.

References

-

AxisPharm. Hydroxy-PEG-methyl ester. [Link]

-

DC Chemicals. This compound|MSDS. [Link]

-

Chevron. Safety Data Sheet. [Link]

-

Cenmed Enterprises. This compound (C007B-358544). [Link]

-

ScienceLab.com. Material Safety Data Sheet. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Biopharma PEG. PEG Linkers & Their Applications. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 2. cenmed.com [cenmed.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]

- 5. This compound|MSDS [dcchemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. regi.com [regi.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG3-Methyl Ester as a Linker

Foreword: The Architect's View of a Linker

In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether. It is a critical architectural element that dictates the solubility, stability, pharmacokinetics, and ultimate efficacy of the entire construct.[][2][3] The choice of linker is a decision of causality; it directly influences the therapeutic index of the final molecule. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of a particularly versatile linker precursor: Hydroxy-PEG3-methyl ester. We will explore not just how it works, but why specific strategic choices are made in its application, grounding our discussion in the principles of organic chemistry and bioconjugation.

Part 1: Deconstructing the this compound Linker

This compound is a heterobifunctional linker belonging to the discrete polyethylene glycol (dPEG®) family.[4] Its structure is defined by two key features at opposite ends of a short, hydrophilic 3-unit PEG chain: a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[5][6] This dual-functionality is the source of its utility, offering orthogonal reactivity that allows for the sequential, controlled conjugation of two different molecules.

The central PEG chain itself is not trivial. It imparts critical properties:

-

Enhanced Solubility: The hydrophilic ethylene glycol repeats significantly improve the aqueous solubility of the linker and, consequently, of hydrophobic drug payloads it might carry.[2][7][8] This is crucial for preventing aggregation, a common failure point in ADC development.[2]

-

Biocompatibility & Low Immunogenicity: PEG is well-established as a biocompatible polymer that can shield the conjugated molecule from the immune system, a "stealth" effect that can reduce immunogenicity and prolong circulation time.[][7][8]

-

Defined Spacer Length: The discrete length of the PEG3 chain provides precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity and overcoming steric hindrance.[9]

The Two Faces of Reactivity: Orthogonal Chemical Handles

The core mechanism of this linker lies in the differential reactivity of its terminal groups. The hydroxyl group is a weak nucleophile that requires chemical activation to participate in conjugation, while the methyl ester is relatively stable but can be hydrolyzed to a reactive carboxylic acid. This allows a scientist to address one end of the linker while the other remains dormant, a principle known as orthogonal protection strategy.

Caption: Orthogonal reaction pathways for this compound.

Part 2: The Mechanism of Action in Practice: A Two-Act Play

The application of this linker is a stepwise process. The order of operations—whether to functionalize the hydroxyl or the ester end first—is a strategic decision based on the stability of the molecules to be conjugated (e.g., a large antibody vs. a small molecule drug) to the required reaction conditions.

Act I: Activating and Conjugating the Hydroxyl Terminus

The terminal hydroxyl group is not sufficiently reactive for direct bioconjugation under physiological conditions.[10] Its utility is unlocked through chemical activation, converting it into a group that is either a better leaving group or more susceptible to nucleophilic attack.

Common Activation Chemistries:

-

Conversion to a Sulfonate Ester (Tosylate/Mesylate): Treating the hydroxyl group with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts it into a tosylate or mesylate. These are excellent leaving groups, making the terminal carbon highly susceptible to nucleophilic attack by amines or thiols on a target biomolecule, forming a stable secondary amine or thioether bond.[4]

-

Activation with Carbonylating Agents: Reagents like N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI) react with the hydroxyl group to form an activated intermediate (an NHS carbonate or an imidazolyl carbamate).[10][11] This intermediate readily reacts with primary amines (e.g., lysine residues on an antibody) to form a highly stable carbamate linkage.[12]

Experimental Protocol: Activation of Hydroxyl-PEG3-Methyl Ester with DSC and Conjugation to an Amine

This protocol describes a two-step process: first, the activation of the hydroxyl group, and second, the conjugation to an amine-containing molecule (Molecule A).

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Molecule A (containing a primary amine)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Activation Step (Anhydrous Conditions): a. Dissolve this compound (1.0 eq) in anhydrous DCM. b. Add DSC (1.2 eq) and pyridine (1.5 eq) to the solution. c. Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the PEG3-NHS carbonate intermediate. e. Upon completion, evaporate the solvent under reduced pressure. The crude activated linker can be used directly or purified by column chromatography. Self-Validation Insight: Running a small-scale test reaction and confirming the mass of the activated intermediate by MS is critical before committing large quantities of valuable biomolecules.

-

Conjugation Step (Aqueous Conditions): a. Dissolve the amine-containing Molecule A in the reaction buffer (e.g., PBS, pH 7.5). The concentration should be optimized based on the molecule's properties (typically 1-10 mg/mL for proteins). b. Dissolve the activated PEG3-NHS carbonate linker in a compatible organic solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution. c. Add the linker stock solution to the solution of Molecule A dropwise while gently stirring. A typical molar excess of linker to reactive sites on Molecule A is 5-20 fold. d. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding a small-molecule amine like Tris or glycine to consume any unreacted NHS ester. f. Purify the resulting conjugate (Molecule A-PEG3-methyl ester) using an appropriate method, such as size-exclusion chromatography (SEC) for proteins, to remove excess linker and byproducts. g. Characterize the conjugate by SDS-PAGE, MS, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.

Act II: Unmasking and Engaging the Ester Terminus

Once the first molecule is securely attached via the hydroxyl end, the methyl ester provides the second handle for conjugation.

Mechanism: Saponification and Amide Bond Formation

-

Hydrolysis (Saponification): The methyl ester is chemically stable under the neutral to slightly basic conditions used for the first conjugation.[13] To make it reactive, it must be hydrolyzed to a carboxylic acid. This is typically achieved by saponification—reaction with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed aqueous/organic solvent system.[6][14] The reaction is irreversible and proceeds to completion.[14]

-

Activation of the Carboxylic Acid: The newly formed carboxylic acid is, like the initial hydroxyl group, not reactive enough for direct conjugation. It is most commonly activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[15][16] This forms a highly amine-reactive NHS ester intermediate in situ.

-

Final Conjugation: This activated NHS ester readily reacts with a primary amine on the second molecule (Molecule B, e.g., a cytotoxic drug) to form a stable amide bond, completing the linkage.[15]

Caption: A typical experimental workflow for dual conjugation.

Part 3: Field-Proven Insights & Data-Driven Decisions

The theoretical mechanism is only valuable when translated into practice. A senior scientist's expertise lies in navigating the nuances that determine experimental success.

Stability Considerations: A Balancing Act

The stability of the ester and the final linkages is paramount. While the methyl ester is generally stable, the choice of hydrolysis conditions must be carefully managed to avoid denaturing sensitive biomolecules like antibodies.

| Linkage / Group | Stability Condition | Half-life (t½) | Rationale & Implications |

| Methyl Ester | Physiological pH (~7.4) | Generally stable | Suitable for initial conjugation steps without premature hydrolysis. |

| Methyl Ester | Basic pH (e.g., pH 12) | Rapidly Hydrolyzed | The basis for the deprotection step. Conditions must be optimized to be harsh enough for hydrolysis but gentle enough to preserve the first conjugated molecule.[13] |

| NHS Ester | Aqueous Buffer, pH 7.5 | ~1 hour | NHS esters are susceptible to hydrolysis, which competes with the desired conjugation reaction. Reactions should be performed efficiently.[17] |

| NHS Ester | Aqueous Buffer, pH 8.5 | ~10 minutes | Higher pH increases the rate of both conjugation and hydrolysis. A pH of 8.0-8.5 is often a compromise for efficient amine coupling.[17] |

| Carbamate Bond | Physiological Conditions | Highly Stable | Formed from the activated hydroxyl end, this linkage provides excellent stability in vivo. |

| Amide Bond | Physiological Conditions | Highly Stable | Formed from the activated carboxyl end, this is one of the most stable bonds in bioconjugation, ensuring payload integrity.[15] |

Data in the table is illustrative, based on established chemical principles. Actual half-lives are system-dependent.

Causality in Protocol Design: Why We Choose...

-

...Anhydrous Solvents for Activation? Reagents like DSC and TsCl are highly sensitive to water. Performing the initial activation steps in anhydrous (dry) solvents prevents reagent decomposition and ensures high activation efficiency.

-

...Sulfo-NHS over NHS for Protein Work? When activating the carboxylic acid on a large, fully aqueous biomolecule conjugate, using the sulfonated, water-soluble Sulfo-NHS instead of NHS prevents precipitation and improves reaction kinetics in the buffer.

-

...A Molar Excess of Linker? Driving the reaction to completion and achieving a higher degree of labeling (e.g., a higher DAR on an antibody) often requires using a molar excess of the activated linker. This pushes the reaction equilibrium towards the product. The excess is then removed during purification.

-

...SEC for Purification? Size-exclusion chromatography is a powerful, non-denaturing method for separating a large, conjugated antibody from small molecules like the unreacted linker and byproducts based on their differences in size.

Conclusion

This compound is more than a simple spacer; it is a sophisticated tool for chemical construction. Its mechanism of action is rooted in the deliberate, sequential manipulation of its two orthogonal reactive termini. By understanding the underlying principles of hydroxyl activation, ester hydrolysis, and the kinetics of the subsequent conjugation reactions, researchers can harness this linker to build precisely defined, effective therapeutic agents. The key to success is not just following a protocol, but understanding the chemical causality at every step, allowing for intelligent optimization and troubleshooting—the true hallmark of an expert application scientist.

References

-

Li, G., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available from: [Link]

-

ADC Review. PEG Linkers. Available from: [Link]

-

Creative Biolabs. What are PEG Linkers?. Available from: [Link]

-

Dalzini, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available from: [Link]

-

Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Available from: [Link]

-

Bioconjugate Chemistry. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. Available from: [Link]

-

St. Amant, A. H., & Van Veller, B. (2018). Chemoselective Hydroxyl Group Transformation: An Elusive Target. NIH National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. (2023). Aqueous Activation of RNA 2′-OH for Conjugation with Amines and Thiols. Bioconjugate Chemistry. Available from: [Link]

-

ResearchGate. (2017). May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound?. Available from: [Link]

-

van der Vlies, A. J., et al. (2007). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. PubMed. Available from: [Link]

-

PubMed. (2024). Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols. Available from: [Link]

-

Verdoes, M., et al. (2017). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. NIH National Center for Biotechnology Information. Available from: [Link]

-

Di, L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]

-

AxisPharm. Hydroxy-PEG-methyl ester. Available from: [Link]

-

Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. Available from: [Link]

-

Organic Chemistry Portal. Methyl Esters. Available from: [Link]

-

MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields. Available from: [Link]

-

Wikipedia. Ester hydrolysis. Available from: [Link]

-

University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Available from: [Link]

-

Ayoola, A. A., et al. (2015). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. ResearchGate. Available from: [Link]

-

Wagner, C. R. (2013). Ester Bonds in Prodrugs. ACS Chemical Biology. Available from: [Link]

-

Taylor & Francis Online. (2010). Preparation of Methyl Ester Precursors of Biologically Active Agents. Available from: [Link]

-

Glycomindsynth. Hydroxy PEG. Available from: [Link]

-

MDPI. (2019). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Available from: [Link]

-

ACS Publications. (2014). PEG–Peptide Conjugates. Biomacromolecules. Available from: [Link]

-

CentAUR. (2014). PEG−peptide conjugates. Available from: [Link]

Sources

- 2. adcreview.com [adcreview.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 6. This compound | 2086688-97-1 [amp.chemicalbook.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. labinsights.nl [labinsights.nl]

- 9. purepeg.com [purepeg.com]

- 10. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Methyl Esters [organic-chemistry.org]

- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Hydroxy-PEG3-methyl ester

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling of Hydroxy-PEG3-methyl ester. As a bifunctional linker molecule widely employed in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), its chemical integrity and proper handling are paramount to both experimental success and laboratory safety.[1][2] This document moves beyond a simple safety data sheet (SDS) to explain the causality behind recommended procedures, ensuring a self-validating system of protocols grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH3) group.[1] The PEG chain confers aqueous solubility, a critical attribute for many biological applications, while the terminal functional groups allow for sequential chemical modifications.[1][2][3] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| Chemical Name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester | [2] |

| Synonyms | HO-PEG3-COOMe, Hydroxy-PEG3-C2-methyl ester | [2] |

| CAS Number | 2086688-97-1, 1353009-87-7 | [2][4] |

| Molecular Formula | C10H20O6 | [2][4] |

| Molecular Weight | 236.26 g/mol | [2][4] |

| Appearance | Solid or Liquid | [3][4] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |

Section 2: Hazard Identification and Risk Assessment

While most polyethylene glycols are regarded as having low toxicity, it is crucial to handle all chemical reagents with a comprehensive understanding of their potential hazards.[5][6] One supplier's Safety Data Sheet (SDS) provides specific GHS classifications for this compound.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [4] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [4] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |

Expert Analysis of Risk:

-

Human Health: The primary risks to laboratory personnel are associated with accidental ingestion and irritation upon contact with skin or eyes.[4][7] While PEG compounds are generally not considered potent skin irritants, repeated or prolonged contact should be avoided.[6][8] Inhalation of aerosols or dust (if in solid form) should also be minimized.[5]

-

Chemical Reactivity: The terminal hydroxyl and methyl ester groups are not hyper-reactive but possess vulnerabilities. The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, a critical consideration for reaction planning and storage.[2][9] The compound should be kept away from strong oxidizing agents.[4]

-

Environmental Hazard: The classification of "very toxic to aquatic life" is significant.[4] This dictates that the compound and its containers must not be disposed of in regular waste streams or washed down the drain, as this can impact wastewater treatment processes and aquatic ecosystems.[10][11]

Section 3: Hierarchy of Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, prioritizing engineering and administrative controls to minimize exposure, with PPE serving as the final barrier.

Caption: The hierarchy of controls prioritizes institutional safety measures over individual protection.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, especially weighing of solids and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

-

Safety Shower & Eyewash Station: These must be accessible and regularly tested.[4]

Personal Protective Equipment (PPE): The selection of PPE is the final and critical line of defense.

| PPE Item | Specification | Rationale | Source(s) |

| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes of the chemical. | [4][5][7] |

| Hand Protection | Chemical-resistant nitrile gloves (min. thickness >0.11 mm). | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated. | [5][7] |

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. | [5] |

| Respiratory Protection | Not generally required for small quantities in a fume hood. Use a NIOSH-approved respirator if generating dust or aerosols outside of a hood. | Prevents inhalation of airborne particles. | [5] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized workflows minimizes variability and enhances safety.

Caption: General laboratory workflow for this compound.

Receipt and Long-Term Storage Protocol

Causality: Proper storage is essential to prevent degradation from moisture, oxidation, and temperature fluctuations, ensuring the compound's activity and purity.[12] Sensitive PEG derivatives require specific conditions to avoid loss of activity.[12]

-

Inspection: Upon receipt, inspect the container for damage.

-

Inert Atmosphere: For long-term storage, the container should be backfilled with an inert gas like nitrogen or argon.[12]

-

Storage Conditions: Store the tightly sealed container in the dark at -20°C or colder.[4][12]

-

Desiccation: Place the container inside a secondary container with a desiccant to protect from ambient moisture.[12]

Solution Preparation Protocol

Causality: This procedure is designed to prevent inhalation of airborne particles and ensure accurate concentration measurements. Allowing the container to warm prevents water condensation, which can hydrolyze the compound or affect weighing accuracy.[12]

-

Equilibration: Remove the container from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture.[12]

-

Work Area: Perform all subsequent steps in a certified chemical fume hood.[7]

-

Weighing: Carefully weigh the desired amount of the compound into a suitable vessel. Handle solids gently to minimize dust generation.

-

Dissolution: Add the desired solvent to the solid slowly to avoid splashing.[5] Ensure complete dissolution before use in an experiment.

-

Post-Handling: After use, backfill the original container with inert gas, seal tightly, and return to the recommended storage conditions.[12] Wash hands thoroughly.[7]

Section 5: Emergency Procedures

Rapid and correct response to an accidental exposure or spill is critical.

Caption: Emergency response flowchart for accidental exposure.

First Aid Measures

The following table summarizes the immediate actions to be taken following exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [4][7][13] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention. | [4][7][14] |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. | [4][7][13] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [4][7] |

Accidental Release Measures

-

Evacuate: Ensure non-essential personnel are clear of the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear all appropriate personal protective equipment as described in Section 3.[7]

-

Containment: Mix the spill with sand, diatomite, or another inert absorbent material.[4][7]

-

Collection: Carefully sweep up the absorbed material and place it into a tightly closed, appropriately labeled container for disposal.[7]

-

Decontamination: Clean the spill area thoroughly.

-

Environmental Protection: Do not allow the material or cleanup materials to enter drains or water courses.[4][7]

Section 6: Waste Disposal

Causality: Due to its classification as very toxic to aquatic life, proper disposal is a critical regulatory and environmental responsibility.[4]

-

Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines.[10]

-

Labeling: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips) and empty containers, in a clearly labeled, sealed, and chemically compatible container.[10]

-

Disposal Route: Arrange for disposal as special/hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[7][10]

-

Prohibited Disposal: DO NOT pour waste down the drain or dispose of it in regular trash.[10][11]

Section 7: References

-

BroadPharm. (2016, October 5). Safety Data Sheet. Link

-

Benchchem. Personal protective equipment for handling THP-PEG1-Boc. Link

-

DC Chemicals. (2025, November 10). This compound|MSDS. Link

-

Reinste Updates. Navigating PEG Derivatives: A Comprehensive Guide to Handling, Storage, and Safety for Indian R&D. Link

-

Benchchem. Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals. Link

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Link

-

JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Link

-

Wisconsin Department of Natural Resources. Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Link

-

TargetMol. Safety Data Sheet. Link

-

AxisPharm. Hydroxy-PEG-methyl ester. Link

-

Chevron. (2023, July 26). Safety Data Sheet. Link

-

Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [YouTube]. Link

-

MedKoo Biosciences. Hydroxy-PEG3-methylamine | CAS# 90430-59-4. Link

-

Chemistry For Everyone. (2025, February 28). How To Dispose Of Polyethylene Glycol 3350? [YouTube]. Link

-

Coast2Coast. (2024, January 31). First Aid for Chemical Exposure. Link

-

Lotte Chemical Corporation. (2023, September 21). Safety Data Sheet(SDS). Link

-

ChemicalBook. This compound (2086688-97-1). Link

-

Cenmed Enterprises. This compound (C007B-358544). Link

-

Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Hydroxy-PEG3-methyl ester_2086688-97-1. Link

-

MDRN Skincare. Safety assessment on polyethylene glycols (PEGs) and their derivatives. Link

Sources

- 1. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 2. This compound | 2086688-97-1 [amp.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound|MSDS [dcchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdrnskin.com [mdrnskin.com]

- 7. broadpharm.com [broadpharm.com]

- 8. regi.com [regi.com]

- 9. cenmed.com [cenmed.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Conjugation of Hydroxy-PEG3-methyl ester to Primary Amines

Authored by a Senior Application Scientist

Introduction: Strategic PEGylation for Enhanced Biomolecule Performance

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a premier bioconjugation strategy employed to enhance the therapeutic and diagnostic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3] The choice of PEGylating reagent is critical and dictates the strategy for successful conjugation.

This guide focuses on the effective utilization of Hydroxy-PEG3-methyl ester, a heterobifunctional linker possessing a terminal hydroxyl group and a methyl ester. The presence of the short, discrete PEG linker (PEG3) imparts hydrophilicity, potentially increasing the solubility of the conjugated molecule.[4] However, the methyl ester group is not intrinsically reactive towards primary amines under physiological conditions typically required for biomolecule stability. Direct amidation of a methyl ester often necessitates harsh conditions, such as high temperatures or the presence of a strong base, which are generally incompatible with maintaining the structural and functional integrity of proteins.[5][6][7]

Therefore, this document details a robust and reliable two-step protocol. This strategy first involves the hydrolysis of the methyl ester to a carboxylic acid, followed by its activation to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated PEG reagent can then be efficiently conjugated to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the target biomolecule.[8][9] This approach ensures a high degree of control over the reaction and preserves the bioactivity of the molecule of interest.

Reaction Schematics and Workflow

The overall strategy for conjugating this compound to a primary amine-containing biomolecule is a two-stage process. The first stage is the conversion of the relatively unreactive methyl ester to a carboxylic acid. The second stage involves the activation of this carboxylic acid and its subsequent reaction with the primary amine.

Stage 1: Hydrolysis of this compound

The initial step is the base-catalyzed hydrolysis of the methyl ester to yield the corresponding carboxylate salt, which is then protonated to form the carboxylic acid.

Caption: Hydrolysis of this compound to its carboxylic acid derivative.

Stage 2: Activation and Conjugation to a Primary Amine

The newly formed carboxylic acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester that readily couples with primary amines on the target biomolecule to form a stable amide bond.

Caption: Workflow for the activation of Hydroxy-PEG3-carboxylic acid and subsequent conjugation to a primary amine-containing biomolecule.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the hydrolysis, activation, and conjugation processes.

Protocol 1: Hydrolysis of this compound

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Deionized water

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

pH indicator strips or a calibrated pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in deionized water.

-

Base Hydrolysis: Add 1 M NaOH solution dropwise while stirring until the pH of the solution is approximately 12-13.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Acidification: After completion of the reaction, cool the mixture in an ice bath and carefully add 1 M HCl solution dropwise to neutralize the excess NaOH and then acidify the solution to a pH of 2-3.

-

Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the Hydroxy-PEG3-carboxylic acid.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Conjugation of Hydroxy-PEG3-carboxylic acid to Primary Amines

Materials:

-

Hydroxy-PEG3-carboxylic acid (from Protocol 1)

-

Amine-containing biomolecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: MES buffer (100 mM, pH 4.5-6.0)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (100 mM, pH 7.2-8.5). Crucially, avoid buffers containing primary amines, such as Tris. [10]

-

Quenching Buffer: Glycine or Tris buffer (1 M, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography columns)

Procedure:

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the chosen Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

PEG Activation:

-

Immediately before use, dissolve the Hydroxy-PEG3-carboxylic acid in the Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of both EDC and NHS to the PEG solution.

-

Incubate the activation mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Promptly add the activated PEG solution to the biomolecule solution. A molar excess of 10 to 50-fold of the activated PEG over the biomolecule is a common starting point, but this should be optimized for the desired degree of PEGylation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for an additional 30 minutes.

-

Purification: Purify the PEGylated conjugate from excess PEG reagent and reaction byproducts. The choice of purification method will depend on the properties of the biomolecule.

-